alpha-Endosulfan D4

Description

Structure

3D Structure

Properties

IUPAC Name |

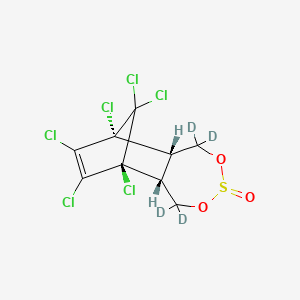

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of alpha-Endosulfan D4

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of alpha-Endosulfan D4. Endosulfan is a legacy organochlorine pesticide, and its isotopically labeled forms are crucial as internal standards for accurate quantification in environmental and biological matrices.[1] This document details a robust synthetic pathway, grounded in established chemical principles, for the preparation of this compound. It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a deeper understanding of the preparation of such analytical standards. The guide covers the mechanistic basis for the synthetic strategy, a detailed experimental protocol, methods for purification and characterization, and essential safety considerations.

Introduction: The Need for Isotopically Labeled Endosulfan

Endosulfan is a synthetic cyclodiene insecticide and acaricide that has been widely used in agriculture.[1] It exists as a mixture of two diastereomers, alpha- and beta-endosulfan, with the alpha isomer being more thermodynamically stable.[1] Due to its persistence in the environment and potential for bioaccumulation, monitoring endosulfan and its metabolites is of significant toxicological concern.[2][3]

Accurate quantification of endosulfan in complex samples, such as soil, water, and biological tissues, necessitates the use of isotope dilution mass spectrometry (IDMS). This technique employs a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. This compound, with four deuterium atoms, serves as an ideal internal standard for the analysis of alpha-endosulfan, ensuring high precision and accuracy in analytical measurements.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the preparation of a deuterated precursor, followed by a cornerstone cycloaddition reaction. The overall synthetic scheme is depicted below.

Diagram: Overall Synthetic Pathway for this compound

Sources

Navigating the Environmental Odyssey of α-Endosulfan: A Technical Guide for Researchers

An In-depth Examination of its Fate, Transport, and Transformation in the Ecosphere

Foreword: The organochlorine pesticide endosulfan, a complex mixture of α- and β-isomers, has been a subject of intense scientific and regulatory scrutiny due to its persistence, potential for bioaccumulation, and toxicological profile.[1][2] While its use has been curtailed globally under the Stockholm Convention, understanding the environmental behavior of its constituent isomers remains critical for assessing the long-term impact on ecosystems and human health.[2] This technical guide focuses specifically on the α-isomer of endosulfan, offering a detailed exploration of its environmental fate and transport dynamics. As deuterated analogs like α-Endosulfan D4 are primarily used as internal standards in analytical chemistry, their environmental behavior is considered identical to the parent compound. Therefore, this guide will refer to α-endosulfan with the understanding that the principles of fate and transport apply equally to its deuterated form.

Physicochemical Characteristics: The Blueprint for Environmental Behavior

The environmental journey of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. For α-endosulfan, these parameters explain its partitioning between air, water, soil, and biota.

A curated summary of α-endosulfan's key physicochemical properties, alongside those of its primary and persistent metabolite, endosulfan sulfate, is presented in Table 1. The high octanol-water partition coefficient (log Kow) of α-endosulfan signals its lipophilic nature and a strong affinity for organic matter, predisposing it to sorption in soil and bioaccumulation in organisms.[3][4] Its moderate vapor pressure and Henry's Law constant indicate a potential for volatilization from soil and water surfaces, a critical factor in its atmospheric transport.[4][5]

| Property | α-Endosulfan | Endosulfan Sulfate | Significance for Environmental Fate | Source(s) |

| Molecular Formula | C₉H₆Cl₆O₃S | C₉H₆Cl₆O₄S | Basic chemical identity. | [4][6] |

| Molar Mass ( g/mol ) | 406.9 | 422.9 | Influences diffusion and transport rates. | [3][5] |

| Water Solubility (mg/L at 20-25°C) | 0.32 - 0.33 | 0.117 - 0.48 | Low solubility limits its concentration in the aqueous phase and promotes partitioning to sediment. | [2][3] |

| Vapor Pressure (Pa at 25°C) | 1.9 x 10⁻³ | ~1.3 x 10⁻⁹ (1.0 x 10⁻¹¹ mm Hg) | Governs the rate of volatilization from surfaces. α-Endosulfan is moderately volatile. | [1][5] |

| Henry's Law Constant (Pa m³/mol at 24-25°C) | 1.48 | ~1.2 x 10⁻⁹ (1.2 x 10⁻¹¹ atm m³/mol) | Indicates the partitioning behavior between air and water; a key parameter for assessing volatilization from water bodies. | [1][5] |

| Octanol-Water Partition Coefficient (log Kₒw) | 4.74 | 3.66 | A high value indicates a strong tendency to partition into lipids and organic matter, suggesting high bioaccumulation potential and soil sorption. | [4][5] |

| Soil Organic Carbon-Water Partition Coefficient (Kₒc) | 3,000 - 19,953 | Estimated at 9,800 - 32,000 | High values indicate strong adsorption to soil organic matter, leading to low mobility and leaching potential but high potential for transport via soil erosion. | [1][4] |

Degradation and Transformation: A Tale of Two Pathways

Once released into the environment, α-endosulfan is subject to a variety of degradation processes, both abiotic and biotic, which transform it into various metabolites. The two principal degradation pathways are hydrolysis, leading to the formation of endosulfan diol, and microbial oxidation, which produces the persistent and toxicologically significant endosulfan sulfate.[6][7]

Abiotic Degradation: The Role of Water and Light

Hydrolysis: The primary abiotic degradation route for α-endosulfan in aquatic environments is hydrolysis, which cleaves the sulfite ester to form the less toxic endosulfan diol.[6] The rate of this reaction is highly dependent on pH.[6]

-

At pH 5: Hydrolysis is slow, with a half-life exceeding 200 days.[5]

-

At pH 7: The half-life decreases significantly, with reported values ranging from 11 to 23 days.[5][8]

-

At pH 9: Hydrolysis is rapid, with a half-life of approximately 0.26 days.[5]

This pH dependency is a critical factor in the persistence of α-endosulfan in different aquatic systems. In acidic waters, its persistence is greatly enhanced, while in alkaline conditions, it degrades relatively quickly.[5][8]

Photolysis: Direct photolysis of α-endosulfan in the atmosphere is not considered a significant degradation pathway as it does not absorb light at wavelengths greater than 300 nm.[8] However, it can be photooxidized by hydroxyl radicals in the atmosphere, with an estimated half-life of about 2 days.[8] Some studies have noted that upon exposure to sunlight on plant leaves, α-endosulfan can isomerize to the more stable β-isomer and form photometabolites.[1]

Biotic Degradation: The Microbial Contribution

Microorganisms play a crucial role in the transformation of α-endosulfan, particularly in soil environments. Biodegradation can occur under both aerobic and anaerobic conditions, but the resulting products differ significantly.

-

Aerobic Conditions: In the presence of oxygen, soil fungi and some bacteria primarily oxidize α-endosulfan to endosulfan sulfate .[8] This metabolite is of major environmental concern as it is as toxic as the parent compound and is significantly more persistent in soil.[7][8]

-

Anaerobic Conditions: Under anaerobic (flooded) conditions, the primary degradation product is endosulfan diol , formed through hydrolysis.[8]

The half-life of α-endosulfan in soil varies widely depending on environmental conditions such as temperature, moisture, and microbial activity. Field studies have reported half-lives ranging from 6 to 70 days under aerobic conditions.[8] Anaerobic degradation is generally slower, with half-lives reported to be around 105 to 124 days.[8]

The following diagram illustrates the primary degradation pathways of α-endosulfan.

Bioaccumulation and Biomagnification

The lipophilic nature of α-endosulfan (high log Kₒw) gives it a significant potential to bioaccumulate in the fatty tissues of organisms. [4]This process, where the concentration of a chemical in an organism exceeds that in the surrounding environment, is a key concern for ecosystem health.

Bioconcentration factors (BCFs), which measure the uptake of a chemical from water, have been reported to be very high for endosulfan in aquatic organisms. [1]While specific BCFs for only the α-isomer are less common in literature, studies on the technical mixture are indicative. The persistence of α-endosulfan and its toxic metabolite, endosulfan sulfate, means they can be transferred up the food chain, potentially leading to biomagnification, where concentrations increase at successively higher trophic levels.

Standardized Methodologies for Environmental Assessment

To ensure data quality and comparability, standardized protocols are essential for studying the environmental fate of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

Soil Sorption/Desorption: OECD Guideline 106

This guideline is crucial for understanding the mobility of α-endosulfan in soil. [9][10]The batch equilibrium method described in OECD 106 is used to determine the adsorption and desorption coefficients (Kd and Koc). [9][10] Causality in Experimental Design: The choice of multiple soil types with varying organic carbon content, clay content, and pH is deliberate. [9]This allows researchers to assess how these key soil properties influence the sorption behavior of α-endosulfan, providing a more robust prediction of its mobility across different agricultural landscapes. The preliminary tier of the test establishes critical parameters like the optimal soil-to-solution ratio and equilibration time, ensuring that the main study is conducted under conditions that accurately reflect the equilibrium state. [9] Experimental Workflow (OECD 106):

-

Preparation: Select and characterize at least five different soil types. Prepare a stock solution of α-endosulfan (often radiolabeled for ease of detection) in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.

-

Preliminary Testing (Tier 1): Determine the optimal soil-to-solution ratio, the time required to reach adsorption equilibrium, and check for any degradation or adsorption of the test substance to the container walls. [9]3. Adsorption Phase (Tier 2/3): Add known volumes of the α-endosulfan solution to weighed amounts of soil in centrifuge tubes. Agitate the tubes at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

-

Separation: Centrifuge the samples to separate the solid (soil) and aqueous phases.

-

Analysis: Analyze the concentration of α-endosulfan remaining in the aqueous phase. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method). [11]6. Calculation: Calculate the adsorption coefficient Kd (ratio of chemical concentration in soil to water) and normalize it to the organic carbon content of the soil to obtain Koc.

Hydrolysis as a Function of pH: OECD Guideline 111

This test determines the rate of abiotic hydrolysis of α-endosulfan at environmentally relevant pH values (typically 4, 7, and 9). [12][13] Causality in Experimental Design: Conducting the test in sterile, buffered solutions in the dark is crucial to isolate abiotic hydrolysis from microbial degradation and photolysis. [14]The use of multiple pH values is essential because the hydrolysis of many compounds, including the sulfite ester of endosulfan, is acid/base catalyzed. [12]Performing a preliminary test at an elevated temperature (e.g., 50°C) accelerates the reaction, allowing for a rapid assessment of whether the substance is hydrolytically stable, thus determining if a more detailed, lower-temperature study is necessary. [14] Experimental Protocol (OECD 111):

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application: Add a known concentration of α-endosulfan to each buffer solution in sterile test vessels. The concentration should be less than half of its water solubility. [14]3. Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At appropriate time intervals, take replicate samples from each test vessel.

-

Analysis: Immediately analyze the samples for the concentration of the parent α-endosulfan and, if possible, the formation of the hydrolysis product (endosulfan diol).

-

Kinetics: Determine the rate constant of hydrolysis and the half-life (DT₅₀) at each pH by plotting the natural logarithm of the concentration versus time.

Ready Biodegradability: OECD Guideline 301

The OECD 301 series of tests provides a stringent screening method to assess whether a chemical is "readily biodegradable." [15]A positive result indicates that the substance is unlikely to persist in the environment. [16]Given α-endosulfan's known persistence, it would not be expected to pass this test, but the methodology is fundamental for assessing new compounds.

Causality in Experimental Design: These tests use a relatively low concentration of the test substance as the sole carbon source for a mixed microbial population sourced from sewage treatment plant effluent. [17]This creates a high-pressure scenario; if the microorganisms cannot readily adapt and utilize the chemical for growth within a 28-day period and a 10-day window, the substance is deemed not readily biodegradable. [18]This stringency provides a conservative estimate of persistence.

Bioconcentration in Fish: OECD Guideline 305

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) of a chemical in fish. [19][20] Causality in Experimental Design: A flow-through system is preferred over a static system to maintain a constant concentration of the test substance in the water and to prevent the build-up of fish waste products, ensuring that the exposure conditions are stable and realistic. [20]The test includes two phases: an uptake phase and a depuration phase. The uptake phase determines the rate and extent of accumulation, while the depuration phase (in clean water) measures the rate at which the fish eliminates the chemical. [20]This two-phase approach allows for the calculation of kinetic BCFs, which are often more reliable than those based solely on steady-state concentrations.

Experimental Workflow (OECD 305):

-

Acclimation: Acclimate the chosen fish species (e.g., Rainbow Trout, Zebrafish) to the test conditions. [20]2. Uptake Phase: Expose a group of fish to a constant, sub-lethal aqueous concentration of α-endosulfan in a flow-through system. Periodically sample fish and water to measure the concentrations of α-endosulfan. This phase continues until a steady state is reached (the concentration in the fish remains constant) or for a set period (e.g., 28 days).

-

Depuration Phase: Transfer the remaining fish to an identical system with clean, α-endosulfan-free water. [20]4. Sampling: Continue to sample the fish at regular intervals to measure the decline in the α-endosulfan concentration in their tissues.

-

Analysis: Analyze fish tissue and water samples to determine the concentrations of α-endosulfan.

-

Calculation: Calculate the BCF as the ratio of the chemical concentration in the fish (at steady state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Conclusion

The environmental fate and transport of α-endosulfan are governed by a complex interplay of its physicochemical properties and various environmental processes. Its high lipophilicity and resistance to degradation contribute to its persistence, bioaccumulation, and potential for long-range transport. The primary transformation pathways lead to the formation of endosulfan diol via hydrolysis and the equally toxic and more persistent endosulfan sulfate via microbial oxidation. Understanding these pathways and the factors that influence them, through the application of standardized methodologies like the OECD guidelines, is paramount for accurately assessing the environmental risks associated with this and other legacy pesticides. This knowledge provides a robust foundation for researchers and environmental professionals working to remediate contaminated sites and to develop safer, more sustainable chemical alternatives.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

De Morais, S., Faria, V. C., & Dragunski, D. C. (2021). Study of the Potential Accumulation of the Pesticide Alpha-Endosulfan by Microplastics in Water Systems. Toxics, 9(11), 307. [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (2006). Endosulfan. In 2006 JMPR Evaluations - Part I: Residues. [Link]

-

University of Hertfordshire. Alpha-endosulfan. In AERU Pesticide Properties Database. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3224, Endosulfan. Retrieved January 23, 2026, from [Link].

-

World Health Organization (WHO). (2004). Endosulfan in Drinking-water. WHO/SDE/WSH/03.04/88. [Link]

-

Wikipedia contributors. (2024, January 19). Endosulfan. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

University of Hertfordshire. Endosulfan. In AERU Pesticide Properties Database. Retrieved January 23, 2026, from [Link]

-

World Health Organization (WHO). (2000). Endosulfan in Drinking-water Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

-

Christeyns. (2025, April 4). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. [Link]

-

ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13940, Endosulfan sulfate. Retrieved January 23, 2026, from [Link].

-

Situ Biosciences. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved January 23, 2026, from [Link]

-

Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report no. 1/22. [Link]

-

Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH. Retrieved January 23, 2026, from [Link]

-

Regulations.gov. (2007). BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305). Document ID: EPA-HQ-OPP-2007-0230-0010. [Link]

-

ECETOC. (2013). Environmental Risk Assessment of Ionisable Compounds. Technical Report No. 120. [Link]

-

ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. Retrieved January 23, 2026, from [Link]

-

Tox Lab. Test No. 301: Ready Biodegradability. Retrieved January 23, 2026, from [Link]

-

Scymaris. Adsorption/Desorption. Retrieved January 23, 2026, from [Link]

-

Biotecnologie BT. (2004). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

ibacon GmbH. OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved January 23, 2026, from [Link]

-

Hingston, J., & Gibson, R. (2014). An aid to consistent conduct, reporting and evaluation of adsorption / desorption studies that use a batch equilibrium method. Health and Safety Executive - Chemicals Regulation Division. [Link]

-

ECETOC. (2013). Environmental Risk Assessment of Ionisable Compounds. Technical Report No. 120, Appendix D. [Link]

Sources

- 1. ENDOSULFAN SULFATE CAS#: 1031-07-8 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Endosulfan - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Endosulfan Sulfate | C9H6Cl6O4S | CID 13940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ENDOSULFAN SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. fao.org [fao.org]

- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 11. york.ac.uk [york.ac.uk]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 15. christeyns.com [christeyns.com]

- 16. concawe.eu [concawe.eu]

- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 18. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

Methodological & Application

Application Note: Enhancing Accuracy in Organochlorine Pesticide Analysis through the Use of alpha-Endosulfan D4 as an Internal Standard

Introduction: The Imperative for Precision in Trace Analysis

The accurate quantification of persistent organic pollutants (POPs), such as the organochlorine pesticide endosulfan, is of paramount importance for environmental monitoring and human health risk assessment. Endosulfan, a legacy insecticide, exists as a mixture of two stereoisomers, alpha- and beta-endosulfan.[1][2] Due to its toxicity and environmental persistence, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) in various matrices, including water, soil, and food products.[3]

Achieving reliable quantification at trace levels is analytically challenging due to the complexity of sample matrices.[4] Components of the sample matrix can interfere with the analytical signal of the target analyte, a phenomenon known as the "matrix effect."[5][6] These effects, which can either suppress or enhance the analyte signal, are a significant source of analytical error, leading to inaccurate and unreliable results.[7][8] To counteract these challenges, the use of an internal standard (IS) is a widely accepted and robust analytical practice.[9] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[9] Isotopically labeled standards, such as alpha-Endosulfan D4, represent the gold standard for this purpose, particularly in mass spectrometry-based methods.[10][11]

This application note provides a comprehensive guide for researchers, scientists, and analytical chemists on the principles and practical application of this compound as an internal standard for the quantitative analysis of alpha-endosulfan in environmental samples by gas chromatography-mass spectrometry (GC-MS).

The Rationale for Using a Deuterated Internal Standard

The core principle of internal standard calibration is the use of a constant, known amount of a reference compound (the internal standard) added to all samples, calibration standards, and quality control samples.[12] The quantification is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively normalizes the analytical signal, correcting for variations that can occur during sample preparation and analysis.[9]

Why this compound is an Optimal Choice:

-

Chemical Equivalence: this compound is structurally identical to the native alpha-endosulfan, with the exception of four hydrogen atoms being replaced by deuterium atoms.[13] This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, during sample extraction, cleanup, and chromatographic separation, this compound behaves almost identically to the analyte of interest, alpha-endosulfan.[10][11] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Mass Spectrometric Differentiation: While chemically similar, the mass difference between alpha-endosulfan and this compound allows for their distinct detection by a mass spectrometer. This enables the separate quantification of each compound, which is essential for calculating the response ratio.

-

Minimizing Matrix Effects: Matrix components that may suppress or enhance the ionization of alpha-endosulfan in the MS source will have a nearly identical effect on this compound.[14] By using the response ratio, these matrix-induced variations are effectively cancelled out, leading to more accurate and precise quantification, especially in complex matrices like soil extracts or wastewater.[4][12]

The following diagram illustrates the principle of how an internal standard corrects for variations in sample processing and analysis.

Caption: Workflow demonstrating how this compound corrects for experimental variations.

Physicochemical Properties

A summary of the key physicochemical properties of alpha-endosulfan and its deuterated internal standard is presented below.

| Property | alpha-Endosulfan | This compound | Reference |

| CAS Number | 959-98-8 | 203645-57-2 | [15] |

| Molecular Formula | C₉H₆Cl₆O₃S | C₉²H₄H₂Cl₆O₃S | [13] |

| Molecular Weight | 406.93 g/mol | 410.95 g/mol | [13] |

| Appearance | Brown or colorless crystalline solid | White to off-white solid | [15][16] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol | Soluble in chloroform and methanol (slightly) | [1][15] |

Application Protocol: Quantification of alpha-Endosulfan in Water Samples

This protocol outlines a validated method for the determination of alpha-endosulfan in surface water samples using solid-phase extraction (SPE) followed by GC-MS analysis with this compound as the internal standard.

Materials and Reagents

-

Standards:

-

alpha-Endosulfan analytical standard (≥98% purity)

-

This compound (≥98% purity)

-

-

Solvents (Pesticide or GC grade):

-

Methylene chloride

-

Hexane

-

Acetone

-

Methanol

-

-

Reagents:

-

Anhydrous sodium sulfate (baked at 400°C for 4 hours)

-

Ultrapure water

-

-

Consumables:

-

1 L amber glass bottles

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

SPE vacuum manifold

-

Conical glass centrifuge tubes (15 mL)

-

Nitrogen evaporator

-

GC vials with inserts (2 mL)

-

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of alpha-endosulfan and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to volume with hexane. Store at -20°C.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetone.

-

Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the alpha-endosulfan primary stock solution in hexane. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL of this compound.

Sample Preparation and Extraction

The following workflow details the sample preparation process from collection to final extract.

Caption: Step-by-step workflow for the extraction of alpha-endosulfan from water samples.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following conditions are a typical starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Oven Program | 60°C (hold 1 min), ramp to 290°C at 20°C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| alpha-Endosulfan | Quantifier: 339, Qualifiers: 241, 371 |

| This compound | Quantifier: 343, Qualifiers: 245, 375 |

Justification for Parameter Selection:

-

Splitless Injection: This technique is chosen to maximize the transfer of the analytes onto the GC column, which is crucial for achieving low detection limits required for environmental analysis.

-

DB-5MS Column: This is a low-polarity column that provides good separation for a wide range of organochlorine pesticides.[17]

-

Oven Program: The temperature program is designed to ensure good chromatographic separation of alpha-endosulfan from other potential interferences and its isomer, beta-endosulfan.[17]

-

Selected Ion Monitoring (SIM): SIM mode significantly enhances the sensitivity and selectivity of the analysis by monitoring only the specific mass-to-charge ratios of the target analytes, thereby reducing background noise.

Data Analysis and Quality Control

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (alpha-endosulfan / this compound) against the concentration of alpha-endosulfan in the calibration standards. A linear regression with a correlation coefficient (r²) of >0.995 is typically required.

-

Quantification: Calculate the concentration of alpha-endosulfan in the samples using the calibration curve.

-

Quality Control:

-

Method Blank: An aliquot of ultrapure water carried through the entire analytical process. This is used to check for contamination.

-

Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of alpha-endosulfan. The recovery should typically be within 70-130%.[18]

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of alpha-endosulfan. This assesses the effect of the sample matrix on the analytical method.

-

Expected Performance:

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |

| Accuracy (Recovery) | 75 - 116%[19] |

| Precision (RSD) | < 15% |

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable method for the quantification of alpha-endosulfan in complex environmental matrices. By co-extracting and co-analyzing this isotopically labeled analog with the target analyte, laboratories can effectively mitigate variability arising from sample preparation and matrix-induced signal fluctuations. This approach, grounded in sound analytical principles, ensures the generation of high-quality, defensible data that is essential for regulatory compliance, environmental research, and the protection of public health. The protocols and guidelines presented in this application note provide a solid foundation for laboratories to implement this best-practice methodology.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Endosulfan. PubChem Compound Summary for CID 12309460. [Link]

-

National Center for Biotechnology Information. (n.d.). Endosulfan. PubChem Compound Summary for CID 3224. [Link]

-

Restek. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. [Link]

-

University of Hertfordshire. (n.d.). Pesticide Properties Database: Alpha-endosulfan. [Link]

Sources

- 1. alpha-Endosulfan | C9H6Cl6O3S | CID 12309460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Alpha-endosulfan [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. What is matrix effect and how is it quantified? [sciex.com]

- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 13. This compound | CAS 203645-57-2 | LGC Standards [lgcstandards.com]

- 14. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ALPHAENDOSULFAN D4 | 203645-57-2 [chemicalbook.com]

- 16. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 19. scielo.br [scielo.br]

Application Note & Protocol: Achieving High-Accuracy Quantification of α-Endosulfan Using an Isotope-Labeled Certified Reference Material

Introduction: The Analytical Challenge of Endosulfan and the Isotope Dilution Solution

Endosulfan is an organochlorine pesticide and acaricide that has been used globally in agriculture to control a wide variety of insects and mites.[1][2] Commercially, it exists as a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[3] Due to its persistence in the environment, potential for bioaccumulation, and toxicity, endosulfan and its primary metabolite, endosulfan sulfate, are subject to strict regulatory monitoring in environmental and biological matrices.[1] Accurate and precise quantification at trace levels is therefore paramount for environmental assessment, food safety, and toxicological studies.

Quantitative analysis of trace residues is fraught with challenges, including sample loss during complex extraction and cleanup procedures, and matrix effects (ion suppression or enhancement) in mass spectrometry.[4] To overcome these obstacles, the most robust analytical approach is isotope dilution mass spectrometry (IDMS).[5][6] IDMS involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample at the earliest stage of preparation.

This guide details the application of alpha-Endosulfan D4 (α-Endosulfan-d4) , a certified reference material (CRM), as an internal standard for the high-accuracy quantification of α-endosulfan by GC-MS/MS or LC-MS/MS. Because the deuterated standard is chemically identical to the native analyte, it co-behaves throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization.[4][7] Any procedural losses or matrix-induced signal variations affect both the analyte and the standard equally, preserving their response ratio. This allows for highly accurate and precise quantification, correcting for variables that are difficult to control.[6][8]

This compound Certified Reference Material (CRM) Specifications

The use of a Certified Reference Material is critical for ensuring the metrological traceability and accuracy of analytical results.[9][10][11] CRMs are produced under a robust quality system, such as ISO 17034, which guarantees the certified value, uncertainty, stability, and homogeneity of the material.[12][13]

Table 1: Typical Product Specifications for this compound CRM

| Parameter | Specification | Source |

|---|---|---|

| Product Name | This compound Solution | [14] |

| CAS Number | 959-98-8 (Unlabeled) | [15] |

| Molecular Formula | C₉H₂D₄Cl₆O₃S | N/A |

| Certification | Produced and certified under ISO 17034 and ISO/IEC 17025 | |

| Purity | High chemical purity (>99%) and isotopic enrichment (≥98%) | [4] |

| Form | Typically supplied as a solution in a specified solvent (e.g., Methanol, Ethyl Acetate) | [15] |

| Storage | Store at specified temperature (e.g., 20°C or refrigerated), protected from light. |[15][16] |

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact certified concentration, uncertainty, and storage conditions.

Core Principle: The Self-Validating System of Isotope Dilution

The fundamental strength of using a deuterated internal standard like α-Endosulfan D4 lies in its ability to create a self-correcting analytical system. The quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to that of the known amount of the internal standard.

Caption: Workflow for Preparing Calibration Curve Standards.

Table 2: Example Calibration Curve Data

| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Response (Area) | IS Response (Area) | Response Ratio (Analyte/IS) |

|---|---|---|---|---|---|

| CAL-1 | 1 | 10 | 15,250 | 155,100 | 0.098 |

| CAL-2 | 5 | 10 | 76,100 | 154,500 | 0.493 |

| CAL-3 | 10 | 10 | 154,200 | 156,200 | 0.987 |

| CAL-4 | 50 | 10 | 755,900 | 153,800 | 4.915 |

| CAL-5 | 100 | 10 | 1,530,000 | 155,500 | 9.839 |

Protocol II: Sample Preparation and Analysis (Water Matrix Example)

This protocol is a generalized example for a water sample, based on established EPA methodologies, and should be optimized for specific laboratory conditions and matrix complexities. [17] Procedure:

-

Sample Collection & Spiking:

-

Collect a 1 L water sample in a pre-cleaned glass container.

-

Immediately add a precise volume of the α-Endosulfan D4 IS Working Solution to the 1 L sample. The amount added should result in a final extract concentration similar to the mid-point of the calibration curve (e.g., 100 µL of 1 µg/mL IS for an expected final extract volume of 1 mL and target concentration of 100 ng/mL).

-

Causality Check: Spiking the sample before extraction is the most critical step in IDMS. It ensures the IS experiences the exact same extraction inefficiencies and matrix interferences as the native analyte.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the spiked sample to a 2 L separatory funnel.

-

Add 60 mL of a suitable solvent like methylene chloride.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining the organic extracts. [17]

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a concentration apparatus (e.g., Kuderna-Danish or equivalent). A solvent exchange to hexane may be performed during this step if required for GC analysis. [17]

-

-

Cleanup (If Necessary):

-

Final Volume Adjustment:

-

Accurately adjust the final volume of the extract to a precise value (e.g., 1.0 mL) in a GC vial. The sample is now ready for instrumental analysis.

-

Instrumentation and Data Analysis

α-Endosulfan can be analyzed by both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS). [3][18]GC is more traditional for organochlorine pesticides, while LC-MS/MS can offer advantages for certain matrices. [19][20] Table 3: Example GC-MS/MS Parameters for α-Endosulfan Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | Mid-polarity capillary column (e.g., DB-35ms, 30m x 0.25mm x 0.25µm) | Provides good separation for organochlorine pesticides. |

| Injector Temp. | 250 °C | Ensures efficient volatilization. |

| Oven Program | Start at 100°C, ramp to 280°C | Optimized to separate isomers and other pesticides. |

| Carrier Gas | Helium | Inert carrier gas for GC-MS. |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | NCI can provide higher sensitivity for halogenated compounds. [3] |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. [21] |

| MRM Transitions | α-Endosulfan: Q1 406 -> Q3 371α-Endosulfan D4: Q1 410 -> Q3 375 | Specific transitions for quantification. A second transition should be monitored for confirmation. |

Data Processing and Calculation:

-

Generate Calibration Curve: Plot the Response Ratio (Y-axis) against the Analyte Concentration (X-axis) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²), which should be >0.99.

-

Analyze Sample: Inject the prepared sample extract and determine the response ratio of the native analyte to the D4-internal standard.

-

Calculate Concentration: Use the measured response ratio and the calibration curve equation to calculate the concentration of α-Endosulfan in the final extract.

-

Concentration in Extract (ng/mL) = (Sample Response Ratio - b) / m

-

-

Calculate Final Concentration in Original Sample: Account for the initial sample volume and the final extract volume.

-

Final Conc. (ng/L) = [Conc. in Extract (ng/mL) * Final Extract Vol. (mL)] / Initial Sample Vol. (L)

-

Method Validation Using the CRM

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. [9][22]Using a CRM is an effective way to assess key validation parameters.

-

Accuracy: Analyze a blank matrix (e.g., clean water) spiked with a known amount of the unlabeled α-Endosulfan CRM. The determined concentration should be close to the spiked value. Accuracy is often expressed as percent recovery. [11]* Precision: Analyze multiple replicates of a spiked sample. Precision is expressed as the relative standard deviation (RSD) of the results and should typically be <15-20%. [21][23]* Linearity: Assessed during the creation of the calibration curve, indicated by an R² value >0.99. [23]* Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing samples with progressively lower concentrations to establish the lowest concentration that can be reliably detected and quantified, respectively. [21][23]

Safety and Handling

Endosulfan is highly toxic and must be handled with extreme care. [1]

-

Hazards: Fatal if swallowed or inhaled, harmful in contact with skin, and very toxic to aquatic life. [24]* Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [15]* Disposal: Dispose of all waste in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Endosulfan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Endosulfan. PubChem Compound Summary for CID 3224. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1988). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]

- Silva, B. F., et al. (2020). Historical evolution of chromatographic methods for the determination of endosulfan and its metabolites in water samples. Uniting Knowledge Integrated Scientific Research For Global Development.

-

de Oliveira, A. R. M., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and GC×GC/TOFMS. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Cunha, V., et al. (2012). Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels. PubMed. Retrieved from [Link]

-

MDPI. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. Retrieved from [Link]

-

Vidal, J. L. M., et al. (1998). Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]

- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification.... Retrieved from a university or research-focused website.

-

CRM LABSTANDARD. (n.d.). Endosulfan, alpha-D4 solution. Retrieved from [Link]

-

Feng, J., et al. (2012). Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Analytical Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1989). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]

-

News-Medical.Net. (2025). ISO Guide 34. Retrieved from [Link]

-

Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

CPAchem Ltd. (2023). Safety data sheet - Endosulfan-alpha. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between LC-MS/MS and GC/ECD for endosulfan analysis in fish tissue samples. Retrieved from [Link]

-

IT Tech. (n.d.). Selecting CRMs for your analytical method. Retrieved from [Link]

-

Agilent Technologies. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

GlobalSpec. (n.d.). Chapter 5: Use of CRMs for Assessing the Accuracy of Analytical Data. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Endosulfan. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Retrieved from [Link]

-

iTeh. (n.d.). ISO Guide 34:2000. Retrieved from [Link]

-

Phenomenex. (n.d.). EPA Method 8081A Chlorinated Pesticide Analysis Using Two New GC Columns. Retrieved from [Link]

-

IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

-

ResearchGate. (2025). Analytical Method Development for the Determination of Α-Endosulfan and Bifenthrin Pesticide Residues in Tea. Retrieved from [Link]

-

PubMed. (n.d.). Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry. Retrieved from [Link]

-

LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

-

SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

-

PJLA Testing. (2021). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

-

LCGC. (n.d.). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chromatograph. Retrieved from [Link]

- LECO Corporation. (n.d.). Effects of ISO Guide 34 for Reference Material Production.

Sources

- 1. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]

- 10. IT Tech | Selecting CRMs for your analytical method [ittech.com.sg]

- 11. scielo.br [scielo.br]

- 12. ISO Guide 34 accreditation | Analytical Sample Prep | Merck [merckmillipore.com]

- 13. news-medical.net [news-medical.net]

- 14. Endosulfan, alpha-D4 solution – CRM LABSTANDARD [crmlabstandard.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 18. Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sevenpubl.com.br [sevenpubl.com.br]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. demarcheiso17025.com [demarcheiso17025.com]

- 23. scielo.br [scielo.br]

- 24. bg.cpachem.com [bg.cpachem.com]

Application Note: Advanced Sample Cleanup Strategies for the Quantification of α-Endosulfan-d4 in Complex Matrices

Abstract

The robust and accurate quantification of organochlorine pesticides, such as α-endosulfan, in complex environmental and biological matrices presents a significant analytical challenge. Matrix-induced interferences can lead to ion suppression, poor recovery, and compromised data integrity. The use of a stable isotope-labeled internal standard, like α-Endosulfan-d4, is critical for correcting analyte losses during sample preparation and analysis. This application note provides an in-depth guide to proven sample cleanup techniques, including QuEChERS and Solid-Phase Extraction (SPE), tailored for the analysis of α-Endosulfan-d4 and its native counterpart in difficult matrices such as fatty foods, sediments, and pigmented agricultural products. We will explore the causality behind protocol choices, offer detailed step-by-step methodologies, and present validation data to ensure trustworthy and reproducible results.

Introduction: The Analytical Challenge

Endosulfan is a legacy organochlorine pesticide consisting of two primary isomers, alpha (α) and beta (β).[1] Due to its persistence in the environment and potential for bioaccumulation, its monitoring in various matrices is crucial for environmental and food safety.[2][3] Complex matrices are rich in co-extractive components like lipids, pigments, waxes, and humic acids, which can severely interfere with chromatographic analysis, typically performed by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC/MS).[4][5]

To overcome these challenges, two key strategies are employed:

-

Effective Sample Cleanup: To selectively remove interfering compounds while retaining the analyte of interest.

-

Isotope Dilution: The use of a stable isotope-labeled internal standard, such as α-Endosulfan-d4, which is chemically identical to the native analyte but mass-shifted.[6][7] This standard is added at the beginning of the sample preparation process and experiences the same losses as the native analyte, allowing for highly accurate quantification.[8]

This guide focuses on the practical application and scientific rationale of the most effective cleanup techniques for ensuring the reliable analysis of α-endosulfan.

Foundational Strategy: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a fundamental first step for isolating pesticides from aqueous or homogenized solid samples. The choice of solvent is paramount and is dictated by the analyte's properties. α-Endosulfan is a nonpolar compound with low water solubility (approx. 0.33 mg/L), making it amenable to extraction with water-immiscible organic solvents.[2]

Causality of Solvent Choice:

-

n-Hexane: Offers excellent extraction efficiency (recoveries >95%) for α-endosulfan from aqueous solutions due to its nonpolar nature.[2]

-

Dichloromethane (DCM): A slightly more polar solvent, also effective and often used in regulatory methods like those from the U.S. EPA.[9]

-

Acetonitrile (ACN): Miscible with water, but widely used in the QuEChERS protocol where a subsequent salting-out step forces phase separation. It is effective at extracting a broad range of pesticides.[10]

A typical LLE protocol forms the basis of more advanced techniques and is often the initial extraction step before further cleanup.

The QuEChERS Method: Fast, Effective, and Versatile

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the gold standard for pesticide residue analysis in food and agricultural products.[11] It combines an initial extraction with a "salting-out" phase separation, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Principle of Operation: The sample is first homogenized and extracted with acetonitrile. The addition of salts (primarily magnesium sulfate and sodium chloride) induces phase separation by removing water from the organic layer and partitioning the pesticides into the acetonitrile.[12] The resulting supernatant is then cleaned using a dSPE step where a sorbent mixture is added to the extract to bind and remove specific interferences.

Protocol 3.1: QuEChERS for General Produce (e.g., Lettuce)

-

Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with an appropriate volume of α-Endosulfan-d4 standard solution.

-

Hydration (for dry samples): If the matrix is dry (e.g., spices, tea), add an appropriate amount of reagent water to rehydrate the sample before extraction.

-

Extraction: Add 15 mL of 1% acetic acid in acetonitrile. The acid helps to stabilize base-sensitive pesticides.

-

Salting-Out: Add a QuEChERS extraction salt packet (commonly containing 6 g of anhydrous MgSO₄ and 1.5 g of NaCl). Shake vigorously for 1-2 minutes.[13] Magnesium sulfate facilitates the removal of water, while sodium chloride aids in phase separation.

-

Centrifugation: Centrifuge at ≥3,000 rcf for 5 minutes.

-

dSPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing anhydrous MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents.

-

Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥3,000 rcf for 5 minutes.

-

Analysis: The supernatant is now ready for direct GC/MS analysis.

Workflow for QuEChERS Protocol

Caption: Workflow diagram of the QuEChERS method for pesticide analysis.

Considerations for High-Fat Matrices (e.g., Avocado, Milk)

For matrices with high lipid content (>3%), standard PSA/C18 cleanup is often insufficient.[10] In these cases, a modified dSPE tube containing Z-Sep, a zirconia-coated silica sorbent, or a dedicated lipid removal product like Agilent's EMR—Lipid can be used.[10][14] These materials have a high affinity for fats and oils, providing a much cleaner extract.

Solid-Phase Extraction (SPE): Targeted Cleanup

Solid-Phase Extraction is a highly selective and powerful cleanup technique that relies on the partitioning of analytes between a liquid phase (the sample extract) and a solid stationary phase (the sorbent).[15][16] It is particularly useful for cleaning up extracts from complex matrices like soil, sediment, and wastewater.[17]

Principle of Operation: SPE involves four steps: conditioning, loading, washing, and elution. The sorbent is first conditioned with a solvent to activate it. The sample extract is then loaded onto the sorbent bed. Interferences are either washed away while the analyte is retained, or the analyte is washed away while interferences are retained (pass-through mode). Finally, a different solvent is used to elute the purified analyte.

Protocol 4.1: Florisil® SPE Cleanup for Organochlorine Pesticides

Florisil® (a magnesium-silica gel) is a polar sorbent highly effective for the cleanup of organochlorine pesticide extracts, as specified in U.S. EPA Method 8081B.[18][19]

-

Initial Extraction: Perform an initial solvent extraction of the sample (e.g., soil, sediment) with a suitable solvent like hexane:acetone (1:1). Concentrate the extract to approximately 1-2 mL.

-

SPE Cartridge: Use a 6 mL SPE cartridge containing 1 g of activated Florisil®.

-

Conditioning: Pre-rinse the cartridge with 10 mL of the elution solvent (e.g., 6% diethyl ether in hexane), followed by 10 mL of hexane. Do not let the sorbent bed go dry.

-

Loading: Add the concentrated sample extract to the cartridge reservoir. Allow it to pass through the sorbent bed into a collection vessel.

-

Washing (Optional): If significant interferences are present, a gentle wash with a nonpolar solvent like hexane can be performed to remove them.

-

Elution: Elute the α-endosulfan with an appropriate volume (e.g., 10-15 mL) of the elution solvent. The polarity of the elution solvent is critical; it must be strong enough to desorb the analyte but weak enough to leave more strongly bound interferences behind.

-

Concentration & Analysis: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC/MS analysis.

Workflow for SPE Protocol

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Performance Data and Method Validation

The trustworthiness of any analytical method relies on its validation. For pesticide residue analysis, key validation parameters include recovery, precision (expressed as Relative Standard Deviation, RSD), and limits of quantification (LOQ). The use of α-Endosulfan-d4 allows for the correction of recovery losses, but initial validation should still demonstrate acceptable performance.

| Technique | Matrix | Analyte(s) | Average Recovery (%) | RSD (%) | Source |

| QuEChERS | Water | Endosulfan & others | 63 - 116 | < 12 | [20] |

| QuEChERS | Sediment | Endosulfan & others | 48 - 115 | < 16 | [20] |

| QuEChERS + EMR-Lipid | Whole Milk | Organochlorines | 70 - 120 | < 20 | [10] |

| SPE (C18) | Surface Water | Endosulfan isomers | 75 - 116 | 4.2 - 14.8 | [21] |

| LLE & Florisil Cleanup | Pond Water | Endosulfans | 70 - 130 | < 20 | [9] |

Table 1: Representative Performance Data for Endosulfan Cleanup Techniques.

Self-Validating System: A protocol becomes self-validating when it includes robust Quality Control (QC) measures:

-

Internal Standard Response: The recovery of α-Endosulfan-d4 should be consistent across a batch of samples (typically 50-150%). A significant deviation indicates a problem with the extraction or cleanup for that specific sample.

-

Matrix Spikes: A blank matrix sample is spiked with a known concentration of native α-endosulfan and the internal standard. The calculated recovery of the native analyte validates the method's accuracy for that matrix.

-

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that has undergone the full cleanup procedure. This compensates for any remaining matrix effects (ion suppression or enhancement) during instrumental analysis.[12]

Conclusion

The selection of an appropriate sample cleanup technique for α-Endosulfan-d4 and its native counterpart is highly dependent on the nature of the matrix.

-

For a wide range of food and agricultural samples, QuEChERS offers an unparalleled balance of speed, efficiency, and cost-effectiveness.

-

For highly complex or "dirty" matrices like soil, sediment, and industrial wastewater, the selectivity of Solid-Phase Extraction with sorbents like Florisil® is often necessary to achieve the required level of cleanup.

In all applications, the use of a stable isotope-labeled internal standard like α-Endosulfan-d4 is indispensable. It provides the most reliable means of correcting for analyte loss and matrix effects, ensuring the highest degree of confidence in the final quantitative results. By understanding the principles behind each technique and implementing rigorous quality control, researchers can develop robust and trustworthy methods for the analysis of endosulfan in even the most challenging matrices.

References

- U.S. Environmental Protection Agency. (2022). Time in New York, NY, US.

-

Food and Agriculture Organization of the United Nations. (2006). Endosulfan.pdf. Retrieved from [Link]

-

Gaspar, D., et al. (2022). Study of the Potential Accumulation of the Pesticide Alpha-Endosulfan by Microplastics in Water Systems. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Endosulfan. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1988). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]

-

LabStandard. (n.d.). Endosulfan, alpha-D4 solution. Retrieved from [Link]

-

ResearchGate. (2012). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. Retrieved from [Link]

-

Mazza, B., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]

-

Agilent Technologies. (2016). Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. Retrieved from [Link]

-

Brondi, S. H. G., et al. (2011). Evaluation of the QuEChERS method and gas chromatography-mass spectrometry for the analysis pesticide residues in water and sediment. PubMed. Retrieved from [Link]

-

California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

-

European Union Reference Laboratories for Pesticide Residues. (2006). The QuEChERS Method. Retrieved from [Link]

-

Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1982). Method 608.1: The Determination of Organochlorine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

MDPI. (2021). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. Retrieved from [Link]

-

National Institutes of Health. (2020). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Retrieved from [Link]

-

MDPI. (2020). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

-

Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Retrieved from [Link]

-

University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. Retrieved from [Link]

-

U.S. Geological Survey. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analysis.rs [analysis.rs]

- 6. Endosulfan, alpha-D4 solution – CRM LABSTANDARD [crmlabstandard.com]

- 7. ALPHAENDOSULFAN D4 | 203645-57-2 [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. agilent.com [agilent.com]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. weber.hu [weber.hu]

- 13. agilent.com [agilent.com]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cdpr.ca.gov [cdpr.ca.gov]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

- 20. Evaluation of the QuEChERS method and gas chromatography-mass spectrometry for the analysis pesticide residues in water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for alpha-Endosulfan D4

Welcome to the technical support center for resolving chromatographic issues related to alpha-Endosulfan D4. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common challenge that can compromise the accuracy and sensitivity of your analytical results. Here, we delve into the root causes of this phenomenon and provide systematic, field-proven solutions to restore optimal peak symmetry in your gas chromatography (GC) analyses.

Understanding the "Why": The Science Behind Peak Tailing

Peak tailing in gas chromatography occurs when a portion of the analyte molecules is delayed in their journey through the column, resulting in an asymmetrical peak shape. This is particularly prevalent with active compounds like organochlorine pesticides, including this compound. The primary culprits are often "active sites" within the GC system—locations that can interact with the analyte through adsorption, leading to a staggered release and, consequently, a tailing peak.[1] These active sites can be exposed silanol groups on glass surfaces or metallic components within the sample flow path.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured to address your issues in a logical sequence, from the most common and easily solvable problems to more complex system-level challenges.

Q1: My this compound peak has suddenly started tailing. What's the first thing I should check?

A1: Suspect Inlet Contamination.

A sudden onset of peak tailing, especially if you have recently analyzed "dirty" or complex samples, strongly points to contamination in the GC inlet.[3][4] This is the most frequent cause and should be your initial focus.

-

Causality: Non-volatile residues from your samples can accumulate in the inlet liner, creating active sites that interact with sensitive analytes like this compound.[5]

-

Immediate Action: Perform routine inlet maintenance. This includes replacing the inlet liner, septum, and O-ring.[4][6] In many cases, this simple procedure will resolve the issue.

-

Proactive Tip: To prevent recurrence, consider implementing a sample preparation step, such as solid-phase extraction (SPE), to clean up your samples before injection.[3]

Q2: I've performed inlet maintenance, but the peak tailing persists. What's my next step?

A2: Evaluate the GC Column's Integrity.

If a clean inlet doesn't solve the problem, the issue may lie with the analytical column itself.

-

Causality: The front end of the column can become contaminated with non-volatile material that was not trapped by the inlet liner. This creates active sites directly on the column's stationary phase. Additionally, improper column installation can create "dead volumes" or turbulence in the flow path, leading to peak distortion.[7][8]

-

Troubleshooting Steps:

-

Column Trimming: Carefully trim 5-10 cm from the inlet end of the column. This removes the most likely contaminated section.[3] After trimming, ensure the cut is perfectly square and free of any shards. A poor cut can itself be a cause of peak tailing.[7]

-

Reinstallation: Reinstall the column according to the manufacturer's guidelines, ensuring the correct insertion depth into both the inlet and the detector.[8]

-

Unretained Compound Test: Inject a non-retained compound like butane or methane. If this peak also tails, it's a strong indicator of a leak or a problem with the column connection.[9]

-

Q3: I've trimmed and reinstalled the column, but the tailing is still present. Could it be a chemical interaction issue?

A3: Yes, consider active sites throughout the system and the suitability of your consumables.

Persistent peak tailing suggests a more systemic issue with active sites that are not localized to just the inlet or the very front of the column.

-

Causality: this compound, being an organochlorine pesticide, is susceptible to interaction with active sites anywhere in the sample flow path.[10][11] This includes the inlet liner material, glass wool (if used), and even the column's stationary phase itself.

-

Solutions to Implement:

-

Use Deactivated Consumables: Ensure you are using high-quality, deactivated inlet liners and glass wool.[5] For particularly sensitive analyses, consider liners without any glass wool.

-

Column Choice: If you consistently analyze active compounds, using an "inert" or "ultra-inert" series GC column can significantly reduce peak tailing. These columns are specially treated to minimize surface activity.

-

System Passivation: In some cases, the entire system may need to be "passivated" by injecting a high-concentration standard of a derivatizing agent or a compound known to interact with active sites, effectively "coating" them before running your samples.

-

Q4: Could my carrier gas be the source of the problem?

A4: Absolutely. Carrier gas purity and flow rate are critical for good chromatography.

-

Causality: Impurities in the carrier gas, such as moisture or oxygen, can degrade the stationary phase of the column, creating active sites and leading to peak tailing and baseline instability.[12][13] An incorrect or fluctuating flow rate can also broaden peaks.[9]

-

Verification and Actions:

-

Gas Purity: Use high-purity carrier gas (99.999% or higher) and ensure that your gas filters are not expired.[14]

-

Leak Check: Perform a thorough leak check of your system using an electronic leak detector. Do not use soap-based solutions, as these can contaminate the system.[8]

-

Flow Rate Verification: Confirm that your carrier gas flow rate is set correctly for your column dimensions and method parameters.

-

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving peak tailing for this compound.

Caption: A step-by-step troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Standard GC Inlet Maintenance

This protocol outlines the essential steps for routine maintenance of a standard split/splitless GC inlet.

Materials:

-

New, deactivated inlet liner appropriate for your application.

-

New septum.

-

New O-ring for the liner.

-

Lint-free gloves.

-

Forceps.

-

Wrenches for inlet fittings.

Procedure:

-

Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).

-

Turn Off Gas: Turn off the carrier gas flow to the inlet.

-

Disassemble: Carefully remove the septum nut and the old septum. Then, open the inlet and use forceps to remove the used liner and O-ring.[6]

-

Inspect and Clean: Visually inspect the inside of the inlet for any visible contamination or debris. If necessary, gently clean with a solvent-moistened swab.

-

Reassemble with New Parts: Wearing lint-free gloves, place the new O-ring on the new liner. Insert the new liner into the inlet.

-

Install New Septum: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations. Overtightening can damage the septum.[15]

-

Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and other fittings.

-

Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming and Reinstallation

Materials:

-

Column cutting tool (ceramic wafer or diamond-tipped scorer).

-

Magnifying glass or small microscope.

-

New column ferrules and nuts.

-

Lint-free gloves.

-

Wrenches for column fittings.

Procedure:

-

Cool Down and Disconnect: Cool the inlet and detector to a safe temperature and turn off the carrier gas. Carefully disconnect the column from both the inlet and the detector.

-

Trim the Column: Using a ceramic wafer or scorer, make a clean, square cut to remove 5-10 cm from the inlet end of the column.[3]

-

Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards of fused silica.[7] If the cut is not perfect, repeat the process.